molecular formula C15H19ClN2O4S B2621386 allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate CAS No. 478047-75-5

allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate

Cat. No.: B2621386
CAS No.: 478047-75-5
M. Wt: 358.84
InChI Key: PEONFACJXOQDNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate is a synthetic organic compound with the molecular formula C15H19ClN2O4S. This compound is characterized by the presence of an allyl group, a piperidine ring, and a chlorophenylsulfonyl moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with piperidine to form 1-[(4-chlorophenyl)sulfonyl]piperidine. This intermediate is then reacted with allyl isocyanate to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the allyl or piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted allyl or piperidine derivatives.

Scientific Research Applications

Allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate
  • Allyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate

Uniqueness

Allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorophenylsulfonyl moiety also contributes to its specific interactions with molecular targets, making it a valuable compound in research and development.

Properties

IUPAC Name

prop-2-enyl N-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O4S/c1-2-11-22-15(19)17-13-7-9-18(10-8-13)23(20,21)14-5-3-12(16)4-6-14/h2-6,13H,1,7-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEONFACJXOQDNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.